molecular formula C6H15O3P B045536 Triethyl phosphite CAS No. 122-52-1

Triethyl phosphite

Cat. No.: B045536
CAS No.: 122-52-1
M. Wt: 166.16 g/mol
InChI Key: BDZBKCUKTQZUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyl phosphite is typically prepared by treating phosphorus trichloride with ethanol in the presence of a base, usually a tertiary amine . The reaction can be represented as follows: [ \text{PCl}_3 + 3 \text{EtOH} + 3 \text{R}_3\text{N} \rightarrow \text{P(OEt)}_3 + 3 \text{R}_3\text{NH} + 3 \text{Cl}^- ] In the absence of the base, the reaction of ethanol and phosphorus trichloride affords diethyl phosphite .

Industrial Production Methods: An industrial method involves mixing absolute ethanol, an organic solvent, a catalyst such as trioctylamine, and an acid-binding agent. The mixture is cooled to 0-10°C, and phosphorus trichloride is added dropwise. The reaction mixture is then heated for 1-4 hours, followed by separation and purification to obtain this compound .

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Ethyl bromoacetate, hydroperoxides, enolates, etc.

    Conditions: Typically involves mild to moderate temperatures and the presence of a base or catalyst.

Major Products:

    Organophosphonates: From Michaelis–Arbuzov reaction.

    Alcohols: From reduction of hydroperoxides.

    Olefins: From Corey–Winter olefin synthesis.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and applications in the Michaelis–Arbuzov reaction, reduction of hydroperoxides, and Corey–Winter olefin synthesis. Its role as a ligand in organometallic chemistry also sets it apart from other phosphite esters .

Properties

IUPAC Name

triethyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3P/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZBKCUKTQZUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3P
Record name TRIETHYL PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIETHYL PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0684
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2026991
Record name Triethyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Triethyl phosphite appears as a clear colorless liquid with a strong foul odor. Flash point 130 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID.
Record name TRIETHYL PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phosphorous acid, triethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triethyl phosphite
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1487
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRIETHYL PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0684
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

311 °F at 760 mmHg (USCG, 1999), 157.9 °C, 157-159 °C
Record name TRIETHYL PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIETHYL PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/895
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIETHYL PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0684
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

115 °F (USCG, 1999), 54 °C (129 °F) - closed cup, 54 °C c.c.
Record name TRIETHYL PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIETHYL PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/895
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIETHYL PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0684
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Soluble in alcohol, ether, Solubility in water: reaction
Record name TRIETHYL PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/895
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIETHYL PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0684
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.969 (USCG, 1999) - Less dense than water; will float, 0.9629 g at 20 °C, Relative density (water = 1): 0.97
Record name TRIETHYL PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIETHYL PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/895
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIETHYL PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0684
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

1.95 mm Hg at 20 °C
Record name TRIETHYL PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/895
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

122-52-1
Record name TRIETHYL PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4694
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Triethyl phosphite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIETHYL PHOSPHITE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphorous acid, triethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triethyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHYL PHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B2R04S55G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIETHYL PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/895
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIETHYL PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0684
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-112 °C
Record name TRIETHYL PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/895
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

The electrolyte was 2.9 g. tetramethylammonium chloride in 60 ml anhydrous ethanol. The electrolysis was carried out at 35° C. for 88 hours at 6.5 v. to give 0.1 a current. Gas chromatographic analysis of the red-brown reaction liquor showed that both triethyl phosphate and triethyl phosphite were formed.
Name
triethyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

(PhO)3P, diphenylmono(2-ethylhexyl) phosphite: (PhO)2(MeC3H6CH(Et)CH2O)P, tris(2,4-di-tert-butylphenyl) phosphite:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diphenylmono(2-ethylhexyl) phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(PhO)2(MeC3H6CH(Et)CH2O)P
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Bromo-4-methyl-pentanoic acid methyl ester (193 g, 0.92M) and triethyl phosphite (330 ml, 1.84M) were heated to 150°. The reaction temperature was increased to 200° C. over 6 h and a distillate b.p. 37°-60° C. (80 g) collected with an air condenser. The residue was distilled under high vacuum to afford 2 fractions (a) mainly triethyl phosphite b.p. 40°-80° C. at 0.4 mm Hg and (b) 4-methyl-2-(diethyl phosphono)pentanoic acid methyl ester (188 g) b.p. 96°-100° C. at 0.4 mm Hg (Found: C, 47.6; H, 8.6.C11H23O5P+0.6H2O requires C, 47.7; H, 8.8%); δ(CDCl3) 0.9 (6H, dd, J=7 Hz, J=7 Hz, (CH3)2C); 1.04-2.10 (3H, m, CH2CH); 1.34 (6H, t, J=7 Hz, (CH2CH3)2); 3.09 (1H, ddd, J=23 Hz, J=10 Hz, J=4 Hz, CHP); 3.73 (3H, s, CH3O); 4.14 (4H, m, (CH2CH3)2).
Quantity
193 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethyl phosphite
Reactant of Route 2
Reactant of Route 2
Triethyl phosphite
Reactant of Route 3
Reactant of Route 3
Triethyl phosphite
Reactant of Route 4
Reactant of Route 4
Triethyl phosphite
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Triethyl phosphite
Reactant of Route 6
Reactant of Route 6
Triethyl phosphite
Customer
Q & A

Q1: What is the molecular formula and weight of triethyl phosphite?

A1: this compound has the molecular formula C6H15O3P and a molecular weight of 166.16 g/mol.

Q2: Are there any characteristic spectroscopic data for this compound?

A2: While specific spectroscopic data isn't extensively discussed in the provided papers, 31P NMR spectroscopy is a common technique to characterize this compound and its complexes. []

Q3: Is this compound stable under normal conditions?

A3: this compound is sensitive to air and reacts with halogenated solvents. It should be handled using Schlenk or glovebox techniques. []

Q4: How is this compound utilized in organic synthesis?

A4: this compound is a versatile reagent in various organic reactions, including:

  • Deoxygenation: It can deoxygenate nitro compounds to amines, [] nitroso compounds, [, ] and N-oxides. []
  • Phosphonylation: TEP reacts with alkyl halides to form phosphonates via the Michaelis-Arbuzov reaction. [, ] It can also phosphonylate α,β-unsaturated carbonyl compounds, [] benzil-triethyl phosphite adducts, [] and heterocyclic compounds. [, ]
  • Cycloaddition: TEP can mediate [2+1] cycloaddition reactions, as seen in the synthesis of aziridinofullerene-porphyrin. []
  • Other Reactions: It participates in the synthesis of hydroxyapatite nanoparticles via a sol-gel method. [, ]

Q5: Can you elaborate on the mechanism of this compound in the Michaelis-Arbuzov reaction?

A5: In the Michaelis-Arbuzov reaction, this compound acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide. This leads to the formation of a phosphonium intermediate, which subsequently undergoes dealkylation to yield the desired phosphonate. [, , ]

Q6: Does this compound exhibit any regioselectivity in its reactions?

A6: Yes, theoretical studies using DFT calculations have shown that this compound exhibits regioselectivity in reactions with tetrachloromethane and trichloromethylphosphine oxide. It preferentially attacks the chlorine atom rather than the carbon atom in these cases. [, ]

Q7: Are there any specific examples of this compound's application in catalysis?

A7: Tetrakis(this compound)nickel(0) is a known catalyst for allylic alkylation, cycloadditions, alkene isomerization, and the aldol reaction. [] It also catalyzes the reactions of aryl halides with trialkyl phosphites. []

Q8: How has computational chemistry been employed to understand this compound's reactivity?

A8: Density functional theory (DFT) calculations have been used to study:

  • The regioselectivity of TEP in reactions with halogenated compounds. [, ]
  • The mechanism of conjugation-promoted reactions of open-cage fullerenes with TEP. []

Q9: How does the structure of this compound influence its reactivity?

A9: The electron-donating nature of the ethyl groups on the phosphorus atom significantly influences the reactivity of TEP. For instance, in the phosphonylation of α-bromoacetophenones, a negative Hammett ρ value suggests an initial nucleophilic attack by the phosphorus atom. []

Q10: What is known about the toxicity of this compound?

A10: this compound has been found to have acute toxic effects. Studies on rats indicated that it can cause acroparalysis and parenchymatous degeneration of the liver and kidneys. Additionally, it exhibits mild irritation to the skin, eyes, and conjunctiva. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.